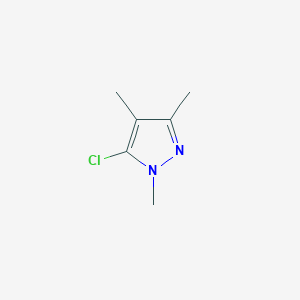

5-chloro-1,3,4-trimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3,4-trimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-4-5(2)8-9(3)6(4)7/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGCFMJLDLSWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Methodologies for Pyrazole Derivatives, Including 5 Chloro 1,3,4 Trimethyl 1h Pyrazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For pyrazole (B372694) derivatives, ¹H, ¹³C, and ¹⁵N NMR are particularly powerful for confirming substitution patterns and understanding the electronic environment of the heterocyclic ring.

¹H NMR spectroscopy is a fundamental technique for identifying the number and type of hydrogen atoms in a molecule. In substituted pyrazoles like the analogs of 5-chloro-1,3,4-trimethyl-1H-pyrazole, the chemical shifts of the methyl protons provide key structural insights.

For the closely related analog, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the proton NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows two distinct singlets for the methyl groups. researchgate.net The methyl group attached to the C3 position (3-Me) resonates at approximately δ 2.22 ppm, while the methyl group on the N1 nitrogen (1-Me) appears further downfield at around δ 3.84 ppm. researchgate.net This downfield shift for the N-methyl group is expected due to the direct attachment to the electronegative nitrogen atom. The absence of a proton on the pyrazole ring simplifies the spectrum, with the integrated peak areas confirming the presence of three protons for each methyl group.

Table 1: ¹H NMR Spectroscopic Data for a 5-Chloro-1,3-dimethyl-1H-pyrazole Analog.

| Functional Group | Chemical Shift (δ ppm) | Multiplicity | Solvent |

|---|---|---|---|

| 3-Methyl (C-CH₃) | 2.22 | Singlet | CDCl₃ |

| 1-Methyl (N-CH₃) | 3.84 | Singlet | CDCl₃ |

Data sourced from a study on 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For pyrazole derivatives, it is crucial for confirming the substitution pattern on the ring.

In the ¹³C NMR spectrum of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the signals for the methyl carbons and the pyrazole ring carbons are clearly resolved. researchgate.net The carbon of the 3-methyl group appears at approximately δ 14.4 ppm, while the N-methyl carbon is observed at δ 37.1 ppm. researchgate.net The pyrazole ring carbons exhibit distinct chemical shifts influenced by the substituents:

C4: The carbon atom at position 4, bearing the iodo group, is found significantly upfield at δ 60.8 ppm. researchgate.net

C5: The carbon at position 5, attached to the chlorine atom, resonates at δ 131.3 ppm. researchgate.net

C3: The carbon at position 3, bonded to a methyl group, appears furthest downfield at δ 150.4 ppm. researchgate.net

These assignments are confirmed by coupling constants observed in ¹H-coupled ¹³C NMR spectra, which reveal correlations between the carbons and nearby protons. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for a 5-Chloro-1,3-dimethyl-1H-pyrazole Analog.

| Carbon Atom | Chemical Shift (δ ppm) | Solvent |

|---|---|---|

| 3-Methyl (C-CH₃) | 14.4 | CDCl₃ |

| 1-Methyl (N-CH₃) | 37.1 | CDCl₃ |

| C4 | 60.8 | CDCl₃ |

| C5 | 131.3 | CDCl₃ |

| C3 | 150.4 | CDCl₃ |

Data sourced from a study on 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole. researchgate.net

¹⁵N NMR spectroscopy is a specialized technique that directly probes the nitrogen atoms in a molecule, offering valuable information about their chemical environment. acs.org Since the pyrazole ring contains two chemically non-equivalent nitrogen atoms, ¹⁵N NMR is uniquely suited for their characterization.

For 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the ¹⁵N NMR spectrum, referenced against external nitromethane, displays two distinct signals corresponding to the two nitrogen atoms of the pyrazole ring. researchgate.net

N1: The pyridinic nitrogen atom, which is substituted with a methyl group, resonates at approximately δ -186.1 ppm. researchgate.net

N2: The pyrrolic nitrogen atom, which is adjacent to the N-methylated nitrogen, appears significantly further downfield at δ -77.5 ppm. researchgate.net

This large difference in chemical shifts underscores the distinct electronic environments of the two nitrogen atoms within the substituted pyrazole ring. The use of ¹⁵N labeling in conjunction with ¹H and ¹³C NMR can also be employed to measure coupling constants (JHN and JCN), which provides unambiguous evidence for structural assignments and reaction pathways in nitrogen heterocycles. rsc.org

Table 3: ¹⁵N NMR Spectroscopic Data for a 5-Chloro-1,3-dimethyl-1H-pyrazole Analog.

| Nitrogen Atom | Chemical Shift (δ ppm) | Solvent | Reference |

|---|---|---|---|

| N1 | -186.1 | CDCl₃ | Nitromethane (external) |

| N2 | -77.5 | CDCl₃ | Nitromethane (external) |

Data sourced from a study on 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and providing a molecular fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups. For pyrazole derivatives, FT-IR spectra show characteristic bands corresponding to the vibrations of the pyrazole ring and its substituents. jocpr.comd-nb.info

In the solid-state (KBr) FT-IR spectrum of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, several characteristic absorption bands are observed: researchgate.net

2923 cm⁻¹: C-H stretching vibrations of the methyl groups.

1497 cm⁻¹: C=N stretching vibrations within the pyrazole ring.

1350 cm⁻¹ and 1271 cm⁻¹: C-N stretching vibrations.

1107 cm⁻¹, 1053 cm⁻¹, and 1022 cm⁻¹: Ring skeletal vibrations and C-H in-plane bending modes.

638 cm⁻¹: Potentially associated with the C-Cl or C-I stretching vibrations.

The precise positions of these bands can be influenced by the substitution pattern on the pyrazole ring. researchgate.net

Table 4: Selected FT-IR Absorption Bands for a 5-Chloro-1,3-dimethyl-1H-pyrazole Analog.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 2923 | C-H stretch (methyl) |

| 1497 | C=N stretch (ring) |

| 1350, 1271 | C-N stretch |

| 1107, 1053, 1022 | Ring skeletal vibrations |

| 638 | C-X (Halogen) stretch region |

Data sourced from a study on 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole. researchgate.net

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FT-IR is sensitive to polar bonds (e.g., C=O), Raman spectroscopy is often more effective for identifying non-polar or symmetric bonds.

In the study of pyrazole derivatives, Raman spectroscopy helps in the spectroscopic elucidation by identifying Raman-active functional groups. rsc.org For substituted pyrazoles, vibrations involving the aromatic ring system and symmetric stretching of substituent groups are often prominent in the Raman spectrum. This technique, when used alongside FT-IR, provides a more complete picture of the vibrational modes of the molecule, aiding in detailed structural and conformational analysis. uantwerpen.be

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Pyrazoles

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nlresearchgate.net This technique provides detailed three-dimensional structural information, making it invaluable for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov The VCD spectrum is highly sensitive to the mutual orientation of different functional groups within a molecule. ru.nl

The interpretation of VCD spectra is often supported by quantum chemical calculations, typically using density functional theory (DFT). By comparing the experimentally obtained VCD spectrum with the theoretically predicted spectra for different enantiomers, the absolute configuration can be confidently assigned. For a hypothetical chiral analog of this compound, VCD could probe the stereochemistry arising from a chiral center on a substituent or from atropisomerism.

Table 1: Potential Applications of VCD in Chiral Pyrazole Analysis

| Application | Description |

| Absolute Configuration Determination | Unambiguous assignment of the R/S configuration of chiral centers. |

| Conformational Analysis | Study of the preferred solution-phase conformation of flexible chiral substituents on the pyrazole ring. |

| Intermolecular Interactions | Investigation of hydrogen bonding and other non-covalent interactions that can influence the VCD spectrum. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. Various ionization methods are employed for the analysis of pyrazole derivatives.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. rsc.orgnih.gov

The fragmentation of pyrazole derivatives under EI-MS is influenced by the nature and position of substituents on the pyrazole ring. researchgate.net Common fragmentation pathways include cleavage of the N-N bond and loss of substituents. For substituted pyrazoles, the stability of the resulting carbocations can dictate the major fragmentation pathways. libretexts.org For a compound like this compound, key fragmentation patterns would be expected to involve the loss of a chlorine atom, methyl groups, and potentially cleavage of the pyrazole ring itself.

Table 2: Expected EI-MS Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [M]⁺ | C₇H₁₁ClN₂⁺ | 158 |

| [M - CH₃]⁺ | C₆H₈ClN₂⁺ | 143 |

| [M - Cl]⁺ | C₇H₁₁N₂⁺ | 123 |

| [M - CH₃ - N₂]⁺ | C₅H₅Cl⁺ | 112 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. mdpi.com It typically generates protonated molecules [M+H]⁺ or adducts with other cations, with minimal fragmentation. This makes ESI-MS ideal for accurate molecular weight determination.

For pyrazole derivatives, ESI-MS can be used to confirm the molecular weight of the parent compound and to study non-covalent interactions. In the context of halogenated pyrazolines, ESI-MS has been used to confirm the calculated molecular mass. mdpi.com For this compound, ESI-MS would be expected to show a prominent ion at m/z 159.1 for the [M+H]⁺ species, with the characteristic isotopic pattern for a chlorine-containing compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govmdpi.com It is well-suited for the analysis of volatile and thermally stable compounds like many pyrazole derivatives. spectrabase.comresearchgate.net

In a GC-MS analysis of a sample containing this compound, the compound would first be separated from other components on a GC column based on its boiling point and polarity. The separated compound would then enter the mass spectrometer, where it would be ionized (typically by electron ionization) and detected. The retention time from the GC provides an additional parameter for identification, while the mass spectrum confirms the structure. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. unpad.ac.id This is a crucial tool for confirming the identity of a newly synthesized compound and for distinguishing between compounds with the same nominal mass.

For this compound (C₇H₁₁ClN₂), the theoretical exact mass of the molecular ion can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the compound's elemental formula. For instance, HRMS has been used to characterize N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. researchgate.net

Table 3: Theoretical Exact Masses for Isotopologues of [C₇H₁₁ClN₂]⁺

| Isotopologue | Theoretical Exact Mass (Da) |

| C₇H₁₁³⁵ClN₂ | 158.0611 |

| C₇H₁₁³⁷ClN₂ | 160.0581 |

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. spast.orgmdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.netclockss.org

While the crystal structure of this compound has not been specifically reported, the structure of a closely related analog, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, has been determined. researchgate.net This study reveals that the pyrazole ring is essentially planar. researchgate.net In the crystal packing of this analog, weak intermolecular C—H···O interactions and short Cl···N contacts are observed. researchgate.net

Studies on other halogenated pyrazoles have shown that intermolecular interactions, such as hydrogen bonding in N-unsubstituted pyrazoles, play a significant role in their solid-state structures. mdpi.comresearchgate.net For this compound, which lacks an N-H for classical hydrogen bonding, weaker interactions like C-H···N and halogen bonding would be expected to dictate the crystal packing.

Table 4: Crystallographic Data for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 13.841 (3) |

| b (Å) | 6.8831 (14) |

| c (Å) | 7.2188 (14) |

| V (ų) | 688.0 (2) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.531 |

UV-Visible Spectroscopy for Electronic Structure Analysis

UV-Visible spectroscopy is a powerful analytical technique for investigating the electronic structure of pyrazole derivatives. The absorption of ultraviolet or visible light by these molecules corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.org The specific wavelengths of light absorbed provide valuable information about the types of electronic transitions occurring, which are intrinsically linked to the molecular orbitals of the compound.

The electronic transitions observed in pyrazole analogs primarily involve electrons in π (pi) bonding orbitals and n (non-bonding) lone pair orbitals. pharmatutor.org The most common transitions are from a π bonding orbital to a π* (pi-antibonding) orbital, denoted as π → π, and from a non-bonding orbital to a π antibonding orbital (n → π). uzh.chshu.ac.uk The π → π transitions are typically of high intensity and are characteristic of unsaturated systems like the aromatic pyrazole ring. shu.ac.uk Transitions of the n → π* type, involving the lone pair electrons on the nitrogen atoms, are also possible and generally occur at longer wavelengths but with lower intensity. pharmatutor.org

The electronic spectrum of the parent pyrazole molecule in the gas phase shows a maximal absorption at approximately 203 nm, which is attributed to a π → π* transition. researchgate.netrsc.org The introduction of various substituents onto the pyrazole ring significantly alters the electronic distribution and, consequently, the energy of the molecular orbitals. This, in turn, influences the absorption spectrum. Functional groups can modify the position (wavelength) and intensity of absorption bands. For instance, in halogenoaminopyrazole derivatives, characteristic absorption bands assigned to π-π* transitions are observed in the range of 238–564 nm, depending on the specific chromophores present in the molecule. nih.gov

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are frequently used alongside experimental measurements to assign specific electronic transitions and understand the nature of the excited states. researchgate.netnih.gov These theoretical calculations can predict absorption wavelengths and help correlate them with transitions between specific molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hu-berlin.de

A study on novel pyrazole azo dyes demonstrated how different parts of the molecule contribute to the UV-Vis spectrum. The 3-methyl-1H-pyrazole chromophore itself was found to have an absorption maximum at 216 nm, while the attached azo group, part of a larger conjugated system, absorbs at a much longer wavelength of 345 nm. nih.gov This illustrates how extending the π-conjugated system leads to a bathochromic shift (a shift to longer wavelengths), as the HOMO-LUMO energy gap is reduced. libretexts.org

Interactive Table: Experimental UV-Vis Absorption Maxima for Pyrazole Azo Dyes

| Compound ID | Chromophore | Experimental λmax (nm) |

| Dye 4a | 3-methyl-1H-pyrazole | 216 |

| Dye 4a | Ethyl-(3-methyl-1H-pyrazole-4)-carboxylate | 239 |

| Dye 4a | Azo group | 345 |

| Dye 4b | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 235 |

| Dye 4b | Azo group | 322 |

| Dye 4d | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 236 |

| Dye 4d | Azo group | 330 |

Data sourced from experimental findings on new pyrazole azo dyes, illustrating the contribution of different molecular fragments to the absorption spectra. nih.gov

The solvent environment can also play a crucial role in modifying the electronic absorption spectra of pyrazole derivatives. biointerfaceresearch.com Changes in solvent polarity can lead to shifts in the absorption maxima, known as solvatochromism. A shift to a longer wavelength is a bathochromic or "red" shift, while a shift to a shorter wavelength is a hypsochromic or "blue" shift. shu.ac.uk These shifts occur because solvents can interact differently with the ground and excited electronic states of the molecule, altering their relative energy levels. For example, theoretical studies on pyrazole have shown that increasing solvent polarity can induce a redshift in the UV-Vis spectrum, indicating changes in the π–π* transitions as the solvent stabilizes the more polar excited state. doaj.org

Interactive Table: Solvent Effects on the Absorption of a Pyrazole Derivative

| Solvent | Experimental λmax (nm) |

| Methanol | 486 - 502 |

| Chloroform | 502 - 512 |

| DMF | 626 - 654 |

Data showing the range of absorption maxima for a series of thiophene (B33073) dyes containing a pyrazole moiety in solvents of varying polarity, demonstrating a significant bathochromic shift with increased solvent polarity. biointerfaceresearch.com

Reaction Mechanisms and Reactivity Profiles of Halogenated Trimethylpyrazoles

Regioselectivity in Pyrazole (B372694) Functionalization Reactions

The functionalization of the pyrazole ring is a cornerstone of synthetic chemistry, and achieving regioselectivity is paramount for the targeted synthesis of complex molecules. In halogenated trimethylpyrazoles, the substitution pattern on the ring dictates the preferred position of further chemical modifications. The inherent electronic properties of the pyrazole ring, with its two nitrogen atoms, create distinct regions of electron density, influencing the outcome of various reactions. researchgate.netnih.gov

Several factors influence the regioselectivity of pyrazole functionalization:

Directing Groups: Existing substituents on the pyrazole ring can direct incoming reagents to specific positions. For instance, the nitrogen atoms themselves can act as directing groups in certain metal-catalyzed reactions. researchgate.net

Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the regioselectivity of a reaction. mdpi.com

Nature of the Electrophile/Nucleophile: The electronic and steric properties of the reacting species play a crucial role in determining the site of attack.

A notable example is the divergent and regioselective approach to 5-aryl-4-nitro-1H-pyrazoles through guided transition-metal-catalyzed arylation. acs.org This methodology underscores the ability to control the position of functionalization on the pyrazole scaffold. Furthermore, the synthesis of highly functionalized anilino-pyrazoles via a one-pot procedure involving active methylene (B1212753) reagents, isothiocyanates, and hydrazines also demonstrates high regioselectivity. researchgate.net

C-H Functionalization Methodologies on Pyrazole Rings

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds like pyrazoles, offering an alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgelsevierpure.com

Transition-Metal-Catalyzed C-H Activation and Coupling Reactions

Transition-metal catalysis has revolutionized the C-H functionalization of pyrazoles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. rsc.org Various transition metals, including palladium, rhodium, and iridium, have been employed in these transformations.

Key aspects of these reactions include:

Directing Group Assistance: The N2 nitrogen of the pyrazole ring can act as a directing group, facilitating C-H activation at the C5 position. researchgate.net

Diverse Coupling Partners: This methodology allows for the introduction of a wide range of functional groups, including aryl, alkyl, and heteroaryl moieties.

Mechanism: The catalytic cycle typically involves C-H activation, migratory insertion, and reductive elimination steps.

Recent advances have focused on expanding the scope of these reactions and improving their sustainability. These methods provide a direct route to structurally diverse pyrazole derivatives that would be challenging to access through classical methods. numberanalytics.com

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring, being an electron-rich aromatic system, can undergo electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the electronic effects of the ring nitrogen atoms and any existing substituents. The C4 position is generally the most nucleophilic and, therefore, the most susceptible to electrophilic attack. researchgate.netresearchgate.net

Common electrophilic substitution reactions on the pyrazole ring include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) using appropriate halogenating agents.

Sulfonation: Introduction of a sulfonic acid group.

The mechanism of EAS on pyrazoles proceeds through a two-step process involving the formation of a carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate determines the preferred position of substitution.

Nucleophilic Substitution Reactions Involving the Halogen Atom (e.g., Chlorine at C-5)

The presence of a halogen atom, such as chlorine at the C5 position of the pyrazole ring, introduces a site for nucleophilic substitution reactions. The electron-withdrawing nature of the pyrazole ring, particularly the adjacent nitrogen atoms, activates the C-X bond towards nucleophilic attack. This reactivity is characteristic of nucleophilic aromatic substitution (SNAr) on electron-deficient heteroaromatic systems. nih.gov

The SNAr mechanism typically involves two steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The halogen atom is eliminated as a halide ion, restoring the aromaticity of the pyrazole ring.

The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyrazole ring. Strong electron-withdrawing groups on the ring can further enhance the rate of substitution. nih.gov These reactions are synthetically valuable for introducing a wide range of functionalities at the C5 position.

Ring-Opening and Fragmentation Pathways of Pyrazole Derivatives

Under certain conditions, the pyrazole ring can undergo ring-opening and fragmentation reactions. These transformations are often driven by factors such as ring strain, the presence of specific functional groups, or exposure to heat or light. For instance, 5-azidopyrazoles are known to undergo ring-opening upon heating, with the loss of nitrogen gas to form a cyano-containing intermediate. preprints.org

The fragmentation patterns of pyrazole derivatives can also be studied using techniques like mass spectrometry. The substitution pattern on the pyrazole ring significantly influences the fragmentation pathways observed. researchgate.net For example, the presence of a nitro group can lead to characteristic losses of NO and NO2.

In some cases, unexpected ring-opening of pyrazolines (the partially saturated analogs of pyrazoles) has been observed in the presence of activated alkynes, leading to the formation of different pyrazole derivatives through the elimination of a substituent. rsc.org These pathways highlight the complex reactivity of the pyrazole scaffold beyond simple substitution reactions.

Investigation of Reaction Intermediates and Transition States in Pyrazole Transformations

Understanding the intermediates and transition states in pyrazole transformations is crucial for elucidating reaction mechanisms and optimizing reaction conditions. Computational and experimental studies have provided insights into these transient species.

For instance, in the context of proton transfer in pyrazole complexes, transition states have been evaluated to understand the energetics of the process. researchgate.net In 1,3-dipolar cycloaddition reactions for the synthesis of pyrazoles, the mechanism can proceed through a stepwise pathway involving zwitterionic intermediates. mdpi.com

The study of reaction intermediates is also critical in understanding unexpected rearrangements. For example, the rearrangement of a pyrazole nitrene has been proposed to proceed through a series of complex intermediates involving ring-opening and recyclization. mdpi.compreprints.org These investigations, often combining experimental evidence with computational modeling, are essential for a deeper understanding of the reactivity of pyrazole derivatives.

Advanced Computational Chemistry for Elucidating 5 Chloro 1,3,4 Trimethyl 1h Pyrazole Properties and Reactivity

Density Functional Theory (DFT) Applications for Electronic Structure and Reactive Properties

No dedicated Density Functional Theory (DFT) studies on 5-chloro-1,3,4-trimethyl-1H-pyrazole are present in the available literature. Such studies would be essential for understanding its electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP). These calculations would provide theoretical insights into its reactivity, stability, and potential interaction sites. While DFT has been applied to other pyrazole (B372694) derivatives to analyze their electronic properties, these findings cannot be extrapolated to the title compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

There is no evidence of Molecular Dynamics (MD) simulations having been performed for this compound. MD simulations are crucial for exploring the conformational landscape of a molecule and for studying its behavior and interactions in a simulated environment over time. For this compound, MD studies could reveal the rotational dynamics of the methyl groups, the flexibility of the pyrazole ring, and how it interacts with solvents or other molecules, which is fundamental for predicting its behavior in various media.

Quantum-Chemical Analysis of Pyrazole Derivatives

While quantum-chemical analyses have been conducted on a wide array of pyrazole derivatives to investigate their structure-activity relationships, specific quantum-chemical data for this compound is absent. A comprehensive quantum-chemical analysis would involve a variety of computational methods to determine its geometric and electronic parameters, providing a deeper understanding of its chemical nature.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational prediction of spectroscopic properties (such as NMR, IR, and UV-Vis spectra) for this compound has not been reported. These theoretical predictions, often performed using methods like DFT, are invaluable for interpreting experimental data and confirming the compound's structure. The lack of such computational studies means that a theoretical benchmark for its spectroscopic signatures does not exist.

Reaction Mechanism Modeling through Computational Approaches

The modeling of reaction mechanisms involving this compound using computational approaches is another area devoid of research. Computational modeling is a powerful tool for mapping reaction pathways, calculating activation energies, and identifying transition states, thereby explaining the kinetics and thermodynamics of chemical reactions. Without such studies, any discussion of its reactivity remains speculative.

Investigation of Tautomerism and Isomerism in Pyrazole Systems

The potential for tautomerism and isomerism is a key characteristic of many pyrazole systems. However, specific computational investigations into these phenomena for this compound are not available. Due to the N-methylation at the 1-position, annular tautomerism is not possible for this specific compound, but studies on other forms of isomerism would still be relevant. Research on related pyrazoles has shown that substituent positioning significantly influences tautomeric stability and isomeric forms. researchgate.net

Synthetic Applications and Chemical Transformations of 5 Chloro 1,3,4 Trimethyl 1h Pyrazole and Its Derivatives

Role as a Key Building Block in Complex Heterocyclic Synthesis

The structural framework of 5-chloro-1,3,4-trimethyl-1H-pyrazole and its analogs serves as a foundational element for constructing more elaborate molecular architectures, especially fused heterocyclic systems. The reactivity of the C-Cl bond is frequently exploited in cyclization and condensation reactions to build new rings onto the pyrazole (B372694) core.

5-Chloropyrazole derivatives are instrumental in the synthesis of various fused N-heterocycles, which are of significant interest due to their prevalence in pharmacologically active compounds. researchgate.netbeilstein-journals.orgnih.gov The chloro group acts as a leaving group in nucleophilic substitution reactions, facilitating ring closure.

Pyrazoloquinolines: A classic approach to synthesizing pyrazolo[3,4-b]quinolines involves the reaction of 5-chloro-4-formylpyrazoles with aromatic amines. mdpi.com This method, known as Brack's synthesis, typically proceeds by heating the reactants, leading to condensation and subsequent cyclization to form the fused quinoline (B57606) ring system. The 5-chloro-4-formylpyrazole precursors can be obtained from the Vilsmeier-Haack reaction of corresponding pyrazolones. mdpi.commdpi.com

Pyrazolopyrazines and Pyrazolopyrimidines: The synthesis of these fused systems often utilizes 5-aminopyrazoles as key precursors. beilstein-journals.orgnih.gov 5-Aminopyrazoles can be prepared from 5-chloropyrazoles via nucleophilic aromatic substitution. mdpi.com Once formed, the 5-aminopyrazole, which contains multiple nucleophilic sites, can react with various 1,3-bielectrophiles to construct the fused six-membered ring. For example, reaction with dicarbonyl compounds or their equivalents can lead to pyrazolopyrimidines. nih.govresearchgate.net

Imidazopyrazoles: The construction of the imidazo[1,2-b]pyrazole skeleton can also be achieved starting from 5-aminopyrazole derivatives. scirp.orgscirp.org Cyclization reactions with reagents like α-haloketones, such as 2-bromoacetophenone, provide a direct route to this fused heterocyclic system. nih.gov

The following table summarizes representative examples of fused systems synthesized from pyrazole precursors.

Table 1: Synthesis of Fused Heterocyclic Systems from Pyrazole Derivatives

| Fused System | Pyrazole Precursor | Co-reactant | General Conditions |

|---|---|---|---|

| Pyrazolo[3,4-b]quinoline | 5-Chloro-4-formylpyrazole | Aromatic amine | Heat (110–150 °C) |

| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole-4-carboxylate | Formamide (B127407), POCl₃, Piperazine | Multistep synthesis |

Precursor in Multistep Organic Synthesis and Derivatization for Complex Compounds

The versatility of 5-chloropyrazole derivatives makes them valuable intermediates in multistep synthetic sequences aimed at producing complex organic molecules. researchgate.netscirp.org The chloro substituent at the C-5 position is a key functional handle that can be readily displaced by a variety of nucleophiles, while other positions on the ring can be selectively functionalized.

A prominent example is the use of the Vilsmeier-Haack reaction on 1,3-disubstituted pyrazol-5-ones. This reaction simultaneously introduces a chloro group at the C-5 position and a formyl group at the C-4 position, yielding a 5-chloro-4-formylpyrazole. mdpi.comresearchgate.net This bifunctional intermediate is primed for further transformations. For instance, the formyl group can be oxidized to a carboxylic acid. This acid can then be converted to an acid chloride, which in turn serves as an electrophile for reactions with various nucleophiles, such as heterocyclic amines, to generate a library of amide derivatives. researchgate.net This stepwise functionalization allows for the systematic construction of complex molecules with desired substituents. researchgate.net

Derivatization for Exploring Chemical Diversity and New Scaffolds

The generation of chemical diversity from a common pyrazole core is a cornerstone of modern medicinal and materials chemistry. Derivatization of the this compound scaffold at its various reactive sites allows for the systematic exploration of structure-activity relationships and the discovery of novel molecular frameworks.

The pyrazole ring offers several positions for modification, with the C-4 and N-1 positions being particularly important for introducing structural diversity.

Functionalization at C-4: The C-4 position of the pyrazole ring can be readily functionalized. As mentioned, the Vilsmeier-Haack reaction on a pyrazolone (B3327878) introduces a formyl group at this position. mdpi.comresearchgate.net This aldehyde functionality is a versatile anchor for further chemical modifications. It can undergo Knoevenagel condensation, oxidation to a carboxylic acid, or serve as an electrophile in reactions to build more complex side chains or participate in the formation of new rings. researchgate.netchim.it

Functionalization at N-1: The substituent at the N-1 position significantly influences the pyrazole's electronic properties and biological activity. While the target compound has a methyl group at N-1, synthetic strategies for pyrazoles, such as the condensation of hydrazines with 1,3-dicarbonyl compounds, allow for the introduction of a wide variety of substituents at this position from the outset. nih.govnih.gov This variability is crucial for tuning the molecule's properties for specific applications. For example, novel 1,3,5-trimethylpyrazole-containing malonamide (B141969) derivatives have been synthesized where the N-1 methyl group is part of the core structure. nih.gov

By leveraging the reactivity of functionalized chloropyrazoles, chemists can construct novel and complex molecular architectures with tailored properties. A notable example is the synthesis of a photochromic 1,3-diazabicyclo[3.1.0]hex-3-ene derivative. This complex structure was assembled in a one-pot, three-component reaction using 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a key building block. mdpi.com The resulting molecule exhibits interesting photochromic behavior, changing color upon irradiation with UV light, a property directly linked to its unique architecture. mdpi.com

Another strategy involves attaching different moieties to the pyrazole core to create new scaffolds. For instance, novel 5-chloro-pyrazole derivatives incorporating a phenylhydrazone moiety have been designed and synthesized. rsc.org These new molecular architectures were found to exhibit potent antifungal activity, demonstrating how derivatization can lead to compounds with specific and enhanced biological functions. rsc.org

Applications in Materials Chemistry and Ligand Design for Coordination Chemistry

The unique electronic and structural features of substituted pyrazoles make them attractive candidates for applications beyond biology and medicine, particularly in the fields of materials science and coordination chemistry. chim.it

Applications in Materials Chemistry: The development of molecules with switchable properties is a key goal in materials chemistry. The aforementioned 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is a prime example of a pyrazole-derived material with photochromic properties. mdpi.com Upon UV irradiation, this compound undergoes a reversible structural change, leading to a new absorption band in the visible spectrum. This behavior is foundational for developing molecular switches, optical data storage systems, and smart materials.

Ligand Design for Coordination Chemistry: Pyrazole and its derivatives are excellent ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate to metal ions. researchgate.net The substituents on the pyrazole ring, such as the chloro and methyl groups in this compound, play a crucial role in modulating the steric and electronic properties of the ligand. This tuning affects the geometry, stability, and reactivity of the resulting metal complexes. researchgate.netchim.it Pyrazole-based ligands have been used to construct a variety of coordination complexes with metals like cadmium, copper, and iron. nih.govmdpi.com These complexes are being investigated for various applications, including their potential as antibacterial and antifungal agents, where the coordinated metal center can enhance the biological activity of the parent ligand. nih.govmdpi.com

Future Research Directions and Perspectives in 5 Chloro 1,3,4 Trimethyl 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Pyrazoles

The synthesis of halogenated pyrazoles has traditionally relied on multi-step procedures that often involve harsh reagents and generate significant chemical waste. Future research should focus on developing more sustainable and efficient routes to 5-chloro-1,3,4-trimethyl-1H-pyrazole and related compounds.

Green chemistry principles offer a roadmap for this endeavor. thieme-connect.com Methodologies employing water as a solvent, minimizing the use of organic solvents, are highly desirable. thieme-connect.comspringerprofessional.de The use of recyclable heterogeneous catalysts, such as metal-oxide nanocomposites, could replace traditional stoichiometric reagents, simplifying purification and reducing environmental impact. springerprofessional.de Iron-catalyzed multicomponent reactions, which allow for the construction of the pyrazole (B372694) ring from simple feedstocks like alcohols in a single step, represent a particularly promising and sustainable approach. rsc.org

Furthermore, flow chemistry presents a paradigm shift in the synthesis of heterocyclic compounds, including pyrazoles. mdpi.comrsc.orggalchimia.commit.edu Continuous-flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to improved yields and safety, especially when handling potentially hazardous intermediates. mit.eduthieme-connect.com A prospective flow synthesis for this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, avoiding isolation and purification at each stage. rsc.orggalchimia.com

Another frontier is the application of C-H activation strategies. researchgate.netthieme-connect.comrsc.org Instead of starting with pre-functionalized precursors, these methods aim to directly form C-C or C-N bonds by activating the inherent C-H bonds of simpler starting materials. A future synthetic route could envision the construction of the trimethylated pyrazole core followed by a regioselective C-H chlorination, representing a more atom-economical process.

Table 1: Comparison of Potential Sustainable Synthetic Routes to Halogenated Pyrazoles

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Challenges |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, potential for solvent-free conditions. | Scalability, precise temperature control in larger reactors. |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters, ease of automation. mdpi.comthieme-connect.com | Initial setup costs, potential for clogging with solid byproducts. |

| Catalytic C-H Activation | High atom economy, reduces pre-functionalization steps, access to novel disconnections. thieme-connect.comrsc.org | Achieving high regioselectivity, catalyst cost and sensitivity. |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants, mild reaction conditions, high functional group tolerance. rsc.org | Electrode passivation, scalability, electrolyte selection. |

| Biocatalysis | High selectivity (regio-, stereo-, enantio-), environmentally benign (water solvent, ambient temp.). | Enzyme availability and stability, substrate scope limitations. |

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

The reactivity of this compound is largely unexplored. The chloro-substituent at the C5 position is a key functional handle for derivatization, most notably through transition-metal-catalyzed cross-coupling reactions. Future work should systematically investigate Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce a wide array of aryl, alkynyl, vinyl, and amino groups, respectively. This would generate a library of novel derivatives for screening in various applications.

Beyond the chloro group, the three methyl substituents present opportunities for selective functionalization. While typically considered unreactive, recent advances in C(sp³)-H activation could enable the selective transformation of one or more of these methyl groups. researchgate.net The development of directing groups or catalyst systems that can differentiate between the N-methyl and the C-methyl groups would be a significant synthetic achievement.

Photocatalysis, utilizing visible light to drive chemical reactions, offers a powerful tool for accessing novel reactivity under mild conditions. rsc.orgrsc.orgresearchgate.net Future studies could explore the use of photoredox catalysis for the functionalization of this compound. For instance, light-induced protocols could facilitate radical-mediated additions or C-H functionalizations that are complementary to traditional thermal methods. acs.org Investigating photocatalytic cycloaddition reactions could also lead to the synthesis of complex fused heterocyclic systems. acs.org

Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A thorough characterization of this compound and its reaction products is essential. While standard 1D NMR (¹H and ¹³C) is routine, advanced NMR techniques are required for unambiguous structure elucidation and mechanistic studies. researchgate.netipb.pt Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC will be crucial for assigning all proton and carbon signals and establishing through-bond connectivities. numberanalytics.comnumberanalytics.com Given the presence of two nitrogen atoms in the pyrazole core, ¹⁵N NMR spectroscopy, potentially enhanced by isotopic labeling and hyperpolarization techniques, could provide invaluable electronic structure information and probe intermolecular interactions. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), should be employed as a predictive and analytical tool. mdpi.comresearchgate.netresearchgate.netaip.org DFT calculations can be used to:

Predict the optimized molecular geometry and electronic properties.

Simulate spectroscopic data (NMR, IR, UV-Vis) to aid in experimental characterization. researchgate.net

Map reaction pathways and calculate activation energies to understand reaction mechanisms and regioselectivity. mdpi.com

Determine properties such as HOMO-LUMO energy gaps and molecular electrostatic potential surfaces to predict reactivity. aip.org

Combining experimental results with high-level computational studies will provide a comprehensive understanding of the structure, reactivity, and electronic nature of this compound and its derivatives.

Table 2: Prospective Application of Advanced Analytical and Computational Methods

| Technique | Information Gained for this compound | Research Question Addressed |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C resonances; through-bond connectivities. numberanalytics.com | What is the definitive chemical structure and connectivity? |

| ¹⁵N NMR Spectroscopy | Electronic environment of the pyrazole nitrogen atoms; tautomerism; hydrogen bonding. nih.gov | How does substitution affect the electronic structure of the pyrazole core? |

| X-ray Crystallography | Precise bond lengths, bond angles, and crystal packing information. | What is the exact 3D structure in the solid state? |

| Density Functional Theory (DFT) | Optimized geometry, simulated spectra, reaction energetics, electronic properties (HOMO/LUMO). aip.orgacs.org | What are the preferred reaction pathways and sources of selectivity? |

| Molecular Dynamics (MD) Simulation | Conformational dynamics, solvent interactions, binding modes with biological targets. | How does the molecule behave in a biological environment? |

Integration of this compound into Emerging Chemical Systems for Advanced Applications

The true value of fundamental research into this compound lies in its potential as a building block for advanced applications. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov Future research should involve the synthesis of a diverse library of derivatives and their subsequent evaluation for various biological activities. In silico screening and molecular docking studies can guide this process by predicting potential interactions with therapeutic targets such as kinases, proteases, or G-protein coupled receptors. ijpbs.comijnrd.orgijpbs.comnih.gov

In the field of agrochemicals, pyrazole derivatives are widely used as fungicides, insecticides, and herbicides. youtube.comnih.govresearchgate.net The specific substitution pattern of this compound could lead to compounds with novel modes of action or improved efficacy against resistant pests and pathogens. nih.gov

The field of materials science also presents opportunities. The electronic properties of the pyrazole ring suggest that its derivatives could be incorporated into organic light-emitting diodes (OLEDs), photovoltaic materials, or chemical sensors. royal-chem.com The ability to tune the electronic properties through substitution at the C5 position (via the chloro group) makes this an attractive scaffold for creating novel functional materials, such as photosensitizers for photocatalysis. acs.org

The integration of this molecule into larger, more complex systems, such as metal-organic frameworks (MOFs) or polymers, could unlock emergent properties and applications. The pyrazole nitrogens can act as coordination sites for metal ions, making it a candidate for a new linker in the design of functional MOFs. acs.org

Q & A

Q. What are the common synthetic routes for 5-chloro-1,3,4-trimethyl-1H-pyrazole?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example:

- Step 1 : React 3-bromo-5-chloropyrazole with trifluoromethyl chloride to introduce substituents .

- Step 2 : Alkaline condensation with formaldehyde to form the carbaldehyde derivative .

- Alternative Route : Use the Vilsmeier-Haack reaction (POCl₃/DMF) on pre-substituted pyrazoles to introduce formyl groups at specific positions .

- Key Reagents : Phosphorus oxychloride (POCl₃) for cyclization, triethylamine as a base to neutralize HCl byproducts .

Q. Which spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

- NMR (¹H/¹³C) : Determines substituent positions and ring structure (e.g., methyl groups at δ 3.8–4.0 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 238 for carbaldehyde derivatives) .

- X-Ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., dihedral angles between rings) .

Q. How is the purity of synthesized this compound validated?

- Methodological Answer :

- HPLC/GC-MS : Quantifies impurities using reverse-phase columns and UV detection .

- Elemental Analysis : Matches calculated vs. observed C/H/N/Cl percentages (e.g., ±0.3% deviation) .

- Melting Point Consistency : Compare experimental values with literature (e.g., 226–227°C for derivatives) .

Advanced Research Questions

Q. How can conflicting spectral data in literature be resolved for pyrazole derivatives?

- Methodological Answer :

- Cross-Validation : Compare IR/NMR data across multiple studies (e.g., C=O peaks in IR vs. carbonyl signals in ¹³C NMR) .

- Computational Modeling : Use DFT calculations to predict NMR shifts and match experimental results .

- Crystallographic Refinement : Resolve ambiguities in substituent orientation via single-crystal X-ray diffraction .

Q. What strategies optimize yield in Vilsmeier-Haack reactions for pyrazole derivatives?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions .

- Reagent Ratios : Use a 1:1.2 molar ratio of pyrazole precursor to POCl₃ for complete formylation .

- Reaction Time : Extend to 10+ hours for higher yields (e.g., 53–67% for carbaldehydes) .

Q. How do substituent positions affect biological activity in pyrazole derivatives?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance anticonvulsant activity by increasing membrane permeability .

- Steric Effects : Bulky substituents at the 1-position reduce receptor binding affinity .

- Case Study : 4-Carbaldehyde derivatives show higher activity in MES (maximal electroshock) assays due to improved bioavailability .

Q. What methods are used to analyze intermolecular interactions in pyrazole crystals?

- Methodological Answer :

- Hydrogen Bonding : N–H⋯N interactions stabilize crystal packing along specific axes .

- van der Waals Interactions : Dominant in non-polar regions, analyzed via Hirshfeld surface calculations .

- Dihedral Angles : Measure ring planarity (e.g., 45.65° between pyrazole and phenyl rings) to predict solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.